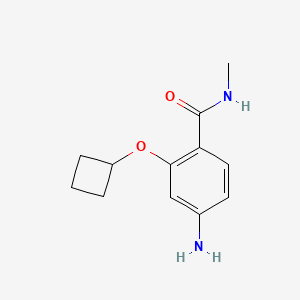![molecular formula C12H15FO3 B12081182 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid](/img/structure/B12081182.png)
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, which is attached to a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and butanoic acid.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent (e.g., ethylmagnesium bromide) to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing large reactors to handle the Grignard reaction efficiently.
Continuous Flow Oxidation: Implementing continuous flow reactors for the oxidation step to enhance efficiency and safety.
Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation Products: Ketones, aldehydes, or more complex carboxylic acids.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets.
Industrial Chemistry: The compound is used in the synthesis of intermediates for various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3-Fluoro-4-methoxyphenyl)methyl]propanoic acid: Similar structure but with a propanoic acid moiety.
2-[(3-Fluoro-4-methoxyphenyl)methyl]pentanoic acid: Similar structure but with a pentanoic acid moiety.
2-[(3-Fluoro-4-methoxyphenyl)methyl]hexanoic acid: Similar structure but with a hexanoic acid moiety.
Uniqueness
2-[(3-Fluoro-4-methoxyphenyl)methyl]butanoic acid is unique due to its specific combination of fluoro and methoxy substituents on the phenyl ring, which can impart distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C12H15FO3 |
|---|---|
Peso molecular |
226.24 g/mol |
Nombre IUPAC |
2-[(3-fluoro-4-methoxyphenyl)methyl]butanoic acid |
InChI |
InChI=1S/C12H15FO3/c1-3-9(12(14)15)6-8-4-5-11(16-2)10(13)7-8/h4-5,7,9H,3,6H2,1-2H3,(H,14,15) |
Clave InChI |
JJLFXAFLNLRICL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=CC(=C(C=C1)OC)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



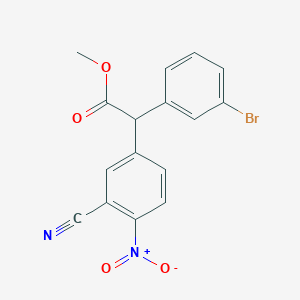
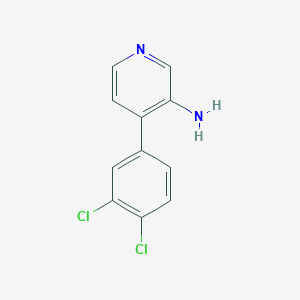
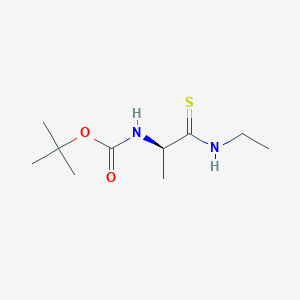
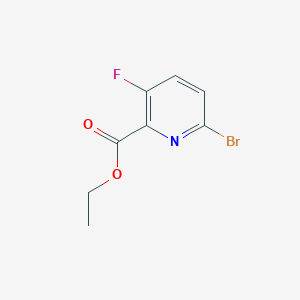






![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B12081193.png)
